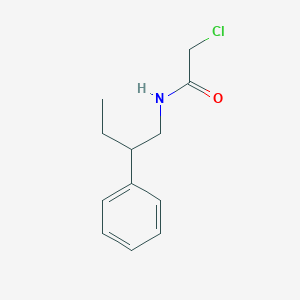
2-chloro-N-(2-phénylbutyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-phenylbutyl)acetamide is an organic compound with the molecular formula C12H16ClNO. It is a biochemical used in various research fields, including proteomics . The compound is characterized by its chloroacetamide structure, which is often utilized in synthetic chemistry and pharmaceutical research.
Applications De Recherche Scientifique
2-chloro-N-(2-phenylbutyl)acetamide is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics research: The compound is used as a biochemical tool to study protein interactions and functions.
Pharmaceutical research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Chemical synthesis: The compound is utilized in the development of new synthetic methodologies and the preparation of complex organic molecules.
Méthodes De Préparation
The synthesis of 2-chloro-N-(2-phenylbutyl)acetamide typically involves the reaction of 2-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of an acid-binding agent, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
2-chloro-N-(2-phenylbutyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to produce 2-phenylbutylamine and chloroacetic acid.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This property makes the compound valuable in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
2-chloro-N-(2-phenylbutyl)acetamide can be compared with other chloroacetamide derivatives, such as:
2-chloro-N-(4-phenylbutan-2-yl)acetamide: This compound has a similar structure but differs in the position of the phenyl group, which can affect its reactivity and biological activity.
2-chloro-N-(1-phenylbutyl)acetamide: Another structural isomer with different physical and chemical properties.
The uniqueness of 2-chloro-N-(2-phenylbutyl)acetamide lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular research applications .
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-10(9-14-12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQOTGXLJFHXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCl)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
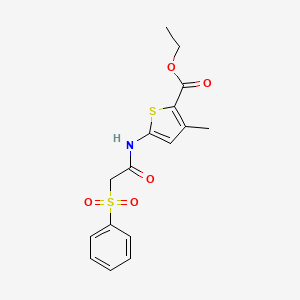
![1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2501313.png)

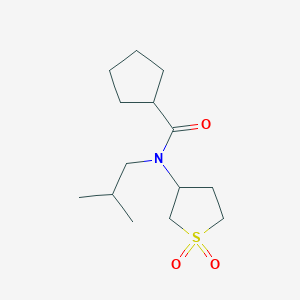
![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
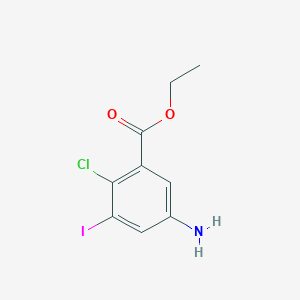
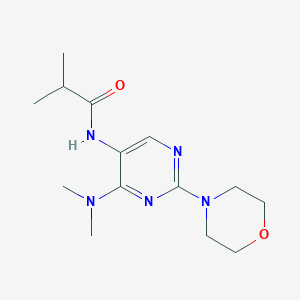
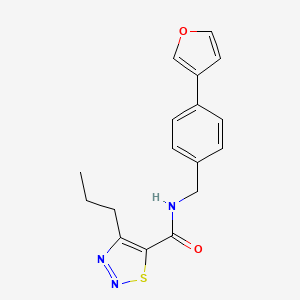
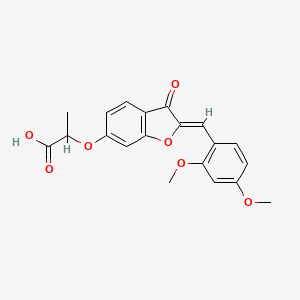
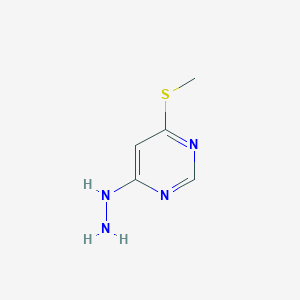
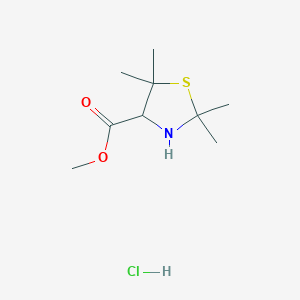
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)

